molecular formula C32H26N4O8S2 B2820981 N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide CAS No. 518333-96-5

N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide

Cat. No.: B2820981
CAS No.: 518333-96-5
M. Wt: 658.7
InChI Key: LZYFIKUAFPKHNJ-UHFFFAOYSA-N
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Description

The compound N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide features a bis-sulfonamide architecture with dual 4-methoxybenzenesulfonyl groups, interconnected via a phenyl-pyridine carboxamide scaffold. This structure combines sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The presence of pyridine-4-carboxamide may enhance π-π stacking interactions, while the methoxy groups could influence solubility and metabolic stability .

Properties

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O8S2/c1-43-27-7-11-29(12-8-27)45(39,40)35(31(37)23-15-19-33-20-16-23)25-3-5-26(6-4-25)36(32(38)24-17-21-34-22-18-24)46(41,42)30-13-9-28(44-2)10-14-30/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYFIKUAFPKHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C(=O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-methoxybenzenesulfonyl chloride: This intermediate is prepared by reacting 4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of 4-methoxybenzenesulfonamide: The sulfonyl chloride is then reacted with aniline to form 4-methoxybenzenesulfonamide.

    Coupling with pyridine-4-carboxylic acid: The sulfonamide is coupled with pyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final assembly: The resulting intermediate is further reacted with additional 4-methoxybenzenesulfonyl chloride and aniline derivatives to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form sulfonamide or sulfonate derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit the activity of enzymes involved in folate synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating inflammatory responses and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Key Structural Features Bioactivity/Notes Reference
Target Compound Two 4-methoxybenzenesulfonyl groups, pyridine-4-carboxamide, phenyl linker Hypothesized kinase/receptor modulation (structural inference)
N-(4-Methoxyphenyl)benzenesulfonamide Single sulfonamide, 4-methoxyphenyl substituent Studied for antimicrobial and anti-inflammatory activity
N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide Pyridine-2-carboxamide, methoxyphenyl-methyl group Safety data indicates moderate skin/eye irritation
4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide Sulfanilamide core with pyrimidinyl substituent Sulfonamide class (e.g., diuretic or carbonic anhydrase inhibitor activity)
N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]pyridine-4-carboxamide Pyridine-4-carboxamide with trimethoxyphenyl imine Structural analog with potential for metal chelation
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide Dual sulfonyl groups, pyrimidine sulfamoyl Kinase-targeting applications inferred from sulfamoyl motifs

Key Differences and Implications

Sulfonamide Multiplicity : Unlike the target compound’s dual sulfonamide groups, most analogs (e.g., ) feature a single sulfonamide. The bis-sulfonamide design may enhance binding avidity to proteins with tandem sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms).

Carboxamide Position: The pyridine-4-carboxamide in the target compound contrasts with pyridine-2-carboxamide in .

Methoxy vs.

Research Findings and Hypotheses

Bioactivity Predictions

  • Solubility Challenges : The bulky bis-sulfonamide structure may reduce aqueous solubility compared to simpler analogs like , necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and amide couplings. A typical route starts with activating 4-methoxybenzenesulfonyl chloride with a base (e.g., triethylamine) in solvents like dimethylformamide (DMF) at 60–80°C. Subsequent coupling with pyridine-4-carboxamide intermediates requires precise stoichiometry to avoid side reactions. Yield optimization relies on controlling temperature, solvent polarity, and catalyst selection (e.g., DMAP for acylations). For example, elevated temperatures (>100°C) may degrade sulfonamide groups, while lower temperatures (<50°C) slow reaction kinetics .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm sulfonamide (-SO2_2NH-) and methoxy (-OCH3_3) groups. Aromatic protons in pyridine and benzene rings should appear as distinct multiplet patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for sulfonyl (asymmetric stretching at ~1350 cm1^{-1}, symmetric at ~1150 cm1^{-1}) and amide carbonyl (C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns matching the proposed structure .

Q. What solubility and stability challenges arise during in vitro assays, and how can they be mitigated?

  • Methodological Answer : The compound’s low aqueous solubility (due to hydrophobic aryl groups) necessitates dimethyl sulfoxide (DMSO) as a co-solvent. Stability studies under varying pH (e.g., 4–8) and temperatures (4–37°C) are critical. Aggregation can be minimized using surfactants (e.g., Tween-80) or cyclodextrin encapsulation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group replacement or sulfonamide isomerism) affect biological activity?

  • Methodological Answer :

  • Methoxy Group : Replace with electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity and target binding. Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Sulfonamide Isomerism : Synthesize ortho/meta/para isomers of the benzenesulfonyl moiety and evaluate steric effects on receptor binding via molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) .

Q. What computational strategies can predict off-target interactions and toxicity profiles?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100-ns trajectories to assess binding stability (e.g., root-mean-square deviation <2 Å).
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using toxicity databases (e.g., Tox21) to predict hepatotoxicity or mutagenicity risks based on descriptors like logP and topological polar surface area .

Q. How should researchers address contradictory data in enzyme inhibition vs. cellular efficacy studies?

  • Methodological Answer :

  • Assay Conditions : Verify enzyme purity (SDS-PAGE) and cellular membrane permeability (e.g., PAMPA assay). Contradictions may arise from intracellular metabolite interference or efflux pumps (e.g., P-glycoprotein) .
  • Orthogonal Validation : Use CRISPR-mediated gene knockout of the target enzyme to confirm mechanism-specific effects .

Comparative Analysis Table

Parameter Compound Variant A Compound Variant B Key Findings Reference
Sulfonamide PositionParaMetaPara isomer shows 3x higher kinase inhibition (IC50_{50} = 12 nM vs. 36 nM)
Methoxy Group Replacement-OCH3_3-CF3_3-CF3_3 variant reduces solubility but enhances target selectivity (90% vs. 65%)
Solvent System for SynthesisDMFNMPNMP increases yield by 15% but requires higher temps (110°C vs. 80°C)

Key Notes for Experimental Design

  • Contradictory Data : Always cross-validate biochemical assays with cellular models and structural analogs. For example, poor cellular activity despite high enzyme inhibition may indicate poor permeability .
  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent, catalyst ratio) systematically .

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